molecular formula C17H16N2O6 B2382323 N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide CAS No. 2320927-24-8

N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide

Cat. No. B2382323
CAS RN: 2320927-24-8
M. Wt: 344.323
InChI Key: QILUOTIYGJSCAP-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed . For instance, Furan-2-ylmethanethiol is easily prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolyzed to the thiol by heating with sodium hydroxide .


Molecular Structure Analysis

Furan-2-ylmethanethiol is an organic compound containing a furan substituted with a sulfanylmethyl group . It is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. In many studies, furan synthesis reaction mechanisms were also investigated and proposed .


Physical And Chemical Properties Analysis

Furan-2-ylmethanethiol has a strong odor of roasted coffee and a bitter taste . It has a molar mass of 114.16 g·mol −1, a density of 1.132 g cm −3, and a boiling point of 155 °C .

Safety and Hazards

Furan-2-ylmethanethiol has a flash point of 45 °C . The lethal dose or concentration (LD, LC) is 100-200 mg kg −1 for mice .

Future Directions

The future directions for research on furan compounds could include exploring their synthesis, functionalization, and applications in organic chemistry . There is also potential for investigating their therapeutic potentials against certain types of tumors .

properties

IUPAC Name

N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-12(13-5-6-15(25-13)14-4-2-8-24-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h1-8,12,20H,9-10H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUOTIYGJSCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide

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